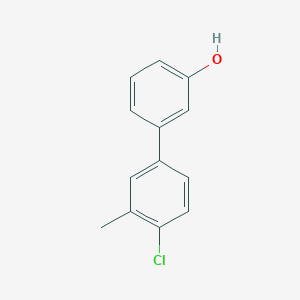

3-(4-Chloro-3-methylphenyl)phenol

Description

3-(4-Chloro-3-methylphenyl)phenol is a substituted biphenyl compound featuring a phenol group attached to a 4-chloro-3-methylphenyl moiety.

- Molecular Formula: Likely C₁₃H₁₁ClO, based on the biphenyl core with substituents (chloro, methyl, and hydroxyl groups).

- Structure: A phenol ring connected to a second aromatic ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This arrangement introduces steric and electronic effects that influence reactivity and biological activity.

- Applications: Similar phenolic compounds are used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to undergo further functionalization .

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVVFDDISGATRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683517 | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-63-3 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-chloro-3′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chloro-3-methylphenyl)phenol can be synthesized through the oxychlorination of 3-methylphenol using ammonium chloride and oxone in acetonitrile . The reaction proceeds as follows: [ \text{3-Methylphenol} + \text{Ammonium Chloride} + \text{Oxone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, this compound is produced by the monochlorination of 3-methylphenol at position 4 using chlorine gas. The reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions to ensure regioselectivity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and a metal ion or enzyme as a catalyst.

Substitution: Various nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Substitution: Formation of substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis . It targets both gram-positive and gram-negative bacteria as well as fungi, making it a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of 3-(4-Chloro-3-methylphenyl)phenol can be contextualized through comparisons with the following compounds:

Table 1: Key Structural and Functional Comparisons

Key Differences in Reactivity and Bioactivity

Substituent Positioning: The 4-chloro-3-methyl configuration on the biphenyl system in this compound provides distinct electronic effects compared to simpler analogues like 4-Chloro-3-methylphenol. In contrast, pyridine-containing derivatives (e.g., 4-Chloro-3-(5-methylpyridin-2-yl)phenol) exhibit different hydrogen-bonding capabilities due to the nitrogen atom, influencing interactions with enzymes or receptors .

Biological Activity: Antimicrobial Activity: Biphenyl derivatives like 2-Chloro-4-(3-methylphenyl)phenol show stronger antimicrobial effects than monosubstituted phenols, attributed to increased molecular bulk and substituent synergy . Chemical Stability: The biphenyl core in this compound likely improves stability compared to single-ring phenols, as seen in (4’-Chloro-3’-methyl-biphenyl)methanol, which resists degradation under oxidative conditions .

Synthetic Versatility: The hydroxyl group in this compound allows for etherification, esterification, or halogenation, making it a versatile intermediate. This contrasts with non-phenolic analogues like 1-(4-Chloro-3-methylphenyl)ethanol, where the alcohol group offers fewer reaction pathways .

Unique Advantages of this compound

- Dual Aromatic System : The biphenyl structure enables π-π stacking interactions, useful in materials science (e.g., liquid crystals) and drug design (e.g., targeting aromatic-rich binding pockets) .

- Synergistic Substituents : The chlorine atom (electron-withdrawing) and methyl group (electron-donating) create a polarized aromatic system, facilitating electrophilic substitution reactions at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.